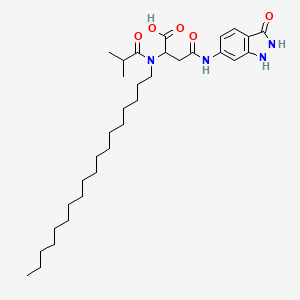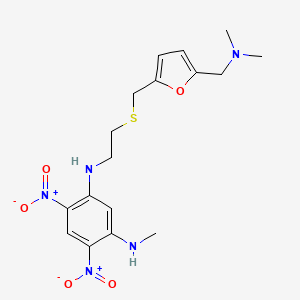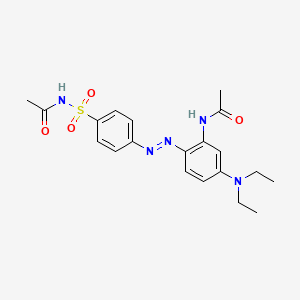
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in various industrial applications, including dyes and pigments. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide typically involves a multi-step process:
Diazotization: The starting material, 2-(Acetylamino)-4-(diethylamino)aniline, is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzenesulfonamide to form the azo compound.
Acetylation: The final step involves acetylation of the sulfonamide group to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines.
Applications De Recherche Scientifique
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mécanisme D'action
The mechanism of action of N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group may also play a role in its activity by interacting with enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((4-((2-(Acetylamino)-4-(methylamino)phenyl)azo)phenyl)sulphonyl)acetamide
- N-((4-((2-(Acetylamino)-4-(ethylamino)phenyl)azo)phenyl)sulphonyl)acetamide
Uniqueness
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
66543-04-2 |
|---|---|
Formule moléculaire |
C20H25N5O4S |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
N-[2-[[4-(acetylsulfamoyl)phenyl]diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C20H25N5O4S/c1-5-25(6-2)17-9-12-19(20(13-17)21-14(3)26)23-22-16-7-10-18(11-8-16)30(28,29)24-15(4)27/h7-13H,5-6H2,1-4H3,(H,21,26)(H,24,27) |
Clé InChI |
WADCGQGEVMAPLW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


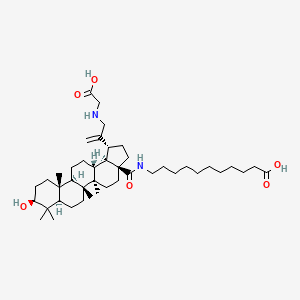

![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
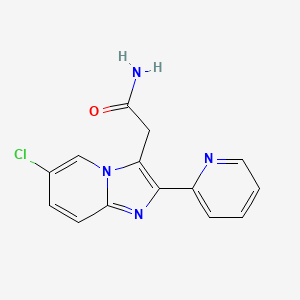
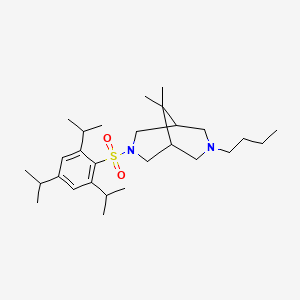
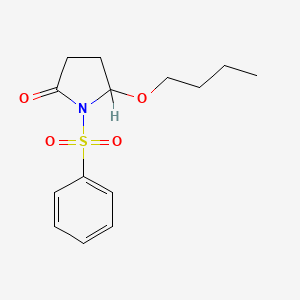
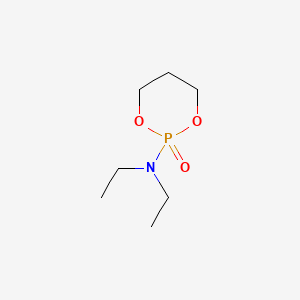
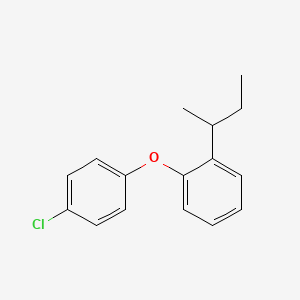
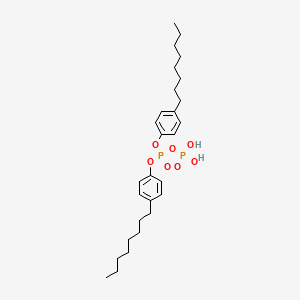
![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)
